An In-depth Technical Guide to the Molecular Weight, Formula, and Core Characteristics of Benzyloxy Bromophenyl Adamantane
An In-depth Technical Guide to the Molecular Weight, Formula, and Core Characteristics of Benzyloxy Bromophenyl Adamantane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of benzyloxy bromophenyl adamantane, a molecule of interest in medicinal chemistry and drug development. By leveraging the unique properties of the adamantane cage, this class of compounds presents a promising scaffold for therapeutic innovation. This document delves into the structural possibilities, molecular formulas, molecular weights, synthetic pathways, and physicochemical properties of key isomers, offering field-proven insights into their synthesis and characterization.
Introduction: The Strategic Value of the Adamantyl Moiety in Drug Design
Adamantane, a rigid, lipophilic, three-dimensional tricyclic alkane, has garnered significant attention in medicinal chemistry.[1] Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile. The bulky adamantyl group can enhance metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation, thereby increasing a drug's half-life.[1] Furthermore, its high lipophilicity can improve membrane permeability and absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for developing orally bioavailable drugs and agents that can cross the blood-brain barrier.[1][2]
The benzyloxy bromophenyl adamantane series combines the advantageous adamantane core with a functionalized aromatic system. The benzyloxy group offers a site for potential hydrogen bonding and metabolic activity, while the bromine atom provides a handle for further synthetic elaboration through cross-coupling reactions, and its presence can modulate the electronic properties of the phenyl ring. This strategic combination of functional groups makes these compounds versatile platforms for exploring structure-activity relationships (SAR) in various therapeutic areas.[3]
Molecular Formula and Molecular Weight of Benzyloxy Bromophenyl Adamantane Isomers
The molecular formula for benzyloxy bromophenyl adamantane is C₂₃H₂₅BrO . The corresponding molecular weight is 397.35 g/mol .
Several positional isomers of this compound are possible, depending on the substitution pattern on the phenyl ring and the attachment point of the adamantyl group. The most common attachment point for the adamantyl group is the 1-position due to the stability of the tertiary carbocation intermediate formed during synthesis. The substitution on the phenyl ring can vary, leading to different isomers with distinct physicochemical and biological properties.
Two plausible and synthetically accessible isomers are:
-
1-[4-(Benzyloxy)-3-bromophenyl]adamantane
-
1-[2-(Benzyloxy)-5-bromophenyl]adamantane
While other isomers exist, this guide will focus on the synthesis and properties related to these representative structures due to the availability of synthetic precursors and established reaction methodologies.
A summary of the key molecular properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₃H₂₅BrO |
| Molecular Weight | 397.35 g/mol |
| Isomers Discussed | 1-[4-(Benzyloxy)-3-bromophenyl]adamantane, 1-[2-(Benzyloxy)-5-bromophenyl]adamantane |
Synthetic Strategies and Methodologies
The synthesis of benzyloxy bromophenyl adamantane isomers can be approached through a convergent strategy, typically involving two key transformations: a Williamson ether synthesis to form the benzyloxy-phenyl bond and a Friedel-Crafts alkylation to attach the adamantane cage to the aromatic ring. The order of these steps can be varied to achieve the desired isomer.
Synthesis of Key Intermediates
A critical precursor for these syntheses is the appropriately substituted bromophenol. The benzyloxy-bromophenyl intermediate can be prepared via a Williamson ether synthesis.
Protocol 1: Synthesis of 1-(Benzyloxy)-4-bromobenzene [4]
This protocol describes the synthesis of a key intermediate, which can then be adamantylated.
Materials:
-
4-Bromophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-bromophenol (1.0 eq) in acetonitrile at room temperature, add potassium carbonate (1.36 eq).
-
Add benzyl bromide (1.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with water.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to yield 1-(benzyloxy)-4-bromobenzene.[4]
Another crucial intermediate is the adamantylated bromophenol, which can be prepared through Friedel-Crafts alkylation.
Protocol 2: Synthesis of 2-(1-Adamantyl)-4-bromophenol [5][6]
This reaction involves the direct alkylation of 4-bromophenol with 1-adamantanol.
Materials:
-
4-Bromophenol
-
1-Adamantanol
-
Acidic ion-exchange resin (catalyst)
-
Acetic acid (solvent)
Procedure:
-
In a reaction vessel, combine 4-bromophenol (1.0 eq) and 1-adamantanol (1.0 eq) in acetic acid.
-
Add a catalytic amount of an acidic ion-exchange resin.
-
Heat the reaction mixture to 100°C for 3-5 hours.[6]
-
Upon completion, the catalyst can be filtered off, and the acetic acid can be removed under reduced pressure.
-
The crude product is then purified, for example, by crystallization, to yield 2-(1-adamantyl)-4-bromophenol.[5][6]
Final Assembly of Benzyloxy Bromophenyl Adamantane
The final target molecules can be synthesized by combining the intermediates from the previous steps.
Synthetic Pathway A: Adamantylation of a Benzyloxy Bromobenzene
Caption: Synthetic Pathway A for Benzyloxy Bromophenyl Adamantane.
Protocol 3: Synthesis of 1-[4-(Benzyloxy)-3-bromophenyl]adamantane (Predicted)
This protocol is based on the Friedel-Crafts alkylation of aromatic ethers.
Materials:
-
1-(Benzyloxy)-4-bromobenzene
-
1-Adamantanol
-
Strong acid catalyst (e.g., sulfuric acid or a Lewis acid)
-
Anhydrous, non-polar solvent (e.g., dichloromethane or an alkane)
Procedure:
-
Dissolve 1-(benzyloxy)-4-bromobenzene (1.0 eq) and 1-adamantanol (1.0 eq) in an anhydrous, non-polar solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Allow the reaction to stir at room temperature for several hours to overnight, monitoring by TLC.
-
Quench the reaction by carefully adding it to ice water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography or recrystallization.
Synthetic Pathway B: Benzylation of an Adamantyl Bromophenol
Caption: Synthetic Pathway B for Benzyloxy Bromophenyl Adamantane.
Protocol 4: Synthesis of 1-[2-(Benzyloxy)-5-bromophenyl]adamantane (Predicted)
This protocol is an adaptation of the Williamson ether synthesis.
Materials:
-
2-(1-Adamantyl)-4-bromophenol
-
Benzyl bromide
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A polar aprotic solvent (e.g., DMF, acetonitrile)
Procedure:
-
Dissolve 2-(1-adamantyl)-4-bromophenol (1.0 eq) in a polar aprotic solvent.
-
Add the base (e.g., potassium carbonate, 1.5 eq) and stir for a short period to form the phenoxide.
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction if necessary (e.g., to 60-80°C) and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product via column chromatography or recrystallization.
Physicochemical and Spectroscopic Characterization (Predicted)
Direct experimental data for benzyloxy bromophenyl adamantane isomers are not widely available in the public domain. However, their properties can be reliably predicted based on data from structurally similar compounds, such as 2-(1-adamantyl)-4-bromoanisole (the methyl ether analog).[7]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be a relatively high-melting solid, likely >100°C, due to the rigid adamantane structure. |
| Solubility | Poorly soluble in water; soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. |
| Lipophilicity (cLogP) | High, estimated to be > 6, contributing to good membrane permeability.[1] |
Spectroscopic Data:
The structural elucidation of benzyloxy bromophenyl adamantane isomers relies on standard spectroscopic techniques.
¹H NMR Spectroscopy:
-
Adamantyl Protons: A series of broad singlets or multiplets between δ 1.7 and 2.2 ppm.[8]
-
Benzyloxy CH₂: A characteristic singlet around δ 5.0-5.2 ppm.
-
Aromatic Protons: Signals in the aromatic region (δ 6.8-7.5 ppm), with splitting patterns and chemical shifts dependent on the substitution pattern of the phenyl ring.
-
Benzyl Phenyl Protons: Multiplets in the region of δ 7.3-7.5 ppm.
¹³C NMR Spectroscopy:
-
Adamantyl Carbons: Signals typically found between δ 28 and 45 ppm. The quaternary carbon attached to the phenyl ring will be downfield.[9]
-
Benzyloxy CH₂: A signal around δ 70 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the bromine will be shifted upfield compared to a non-brominated analog, while the carbon attached to the oxygen will be significantly downfield.
-
Benzyl Phenyl Carbons: Signals between δ 127 and 137 ppm.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): An isotopic pattern characteristic of a monobrominated compound will be observed, with two peaks of nearly equal intensity at m/z 396 and 398.
-
Fragmentation: A prominent fragment corresponding to the loss of the benzyl group (m/z 91) is expected. Another significant fragment would be the adamantyl cation (m/z 135).
Applications in Drug Development and Research
While specific biological activities for benzyloxy bromophenyl adamantane have not been extensively reported, its structural motifs suggest potential applications in several therapeutic areas where adamantane derivatives have proven valuable. The adamantane core is a key feature in several approved drugs, including antivirals and agents for neurological disorders.[10]
Potential Therapeutic Areas:
-
Neurodegenerative Diseases: Adamantane derivatives like memantine are used in the treatment of Alzheimer's disease. The lipophilicity of the adamantyl group facilitates crossing the blood-brain barrier.[1]
-
Antiviral Agents: Amantadine and rimantadine are well-known antiviral drugs. The adamantane cage can interact with viral ion channels.
-
Oncology: The antiproliferative and anticancer activities of some adamantane phenylalkylamines have been reported, with some compounds showing affinity for sigma receptors.[11]
-
Analgesia: Certain adamantane derivatives have shown potential in treating neuropathic pain.[11]
The benzyloxy bromophenyl adamantane scaffold serves as a versatile starting point for the development of new chemical entities. The bromine atom can be used for further derivatization via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to build more complex molecules and explore SAR.
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- 4. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates [mdpi.com]
- 5. CN101955417B - Method for preparing 2-(1-adamantyl)-4-bromophenol - Google Patents [patents.google.com]
- 6. RU2496762C1 - Method of producing 2-(adamantyl-1)-4-bromophenol - Google Patents [patents.google.com]
- 7. 2-(1-Adamantyl)-4-bromoanisole at 123 K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
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